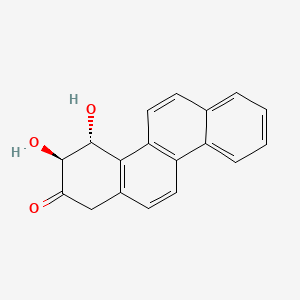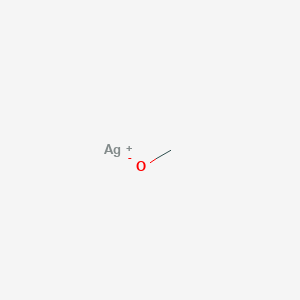
Silver(1+) hydroxymethanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of silver(1+) hydroxymethanide typically involves the reaction of silver salts with hydroxymethanide ligands under controlled conditions. Commonly used silver salts include silver nitrate (AgNO3) and silver acetate (AgC2H3O2). The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully controlled to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions: Silver(1+) hydroxymethanide undergoes various chemical reactions, including:
Oxidation: Silver compounds can be oxidized to higher oxidation states, although silver(1+) is the most stable state.
Reduction: Silver(1+) can be reduced to metallic silver under appropriate conditions.
Substitution: Ligands in this compound can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: Various ligands such as ammonia (NH3), cyanide (CN-), and halides (Cl-, Br-, I-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of silver(II) or silver(III) compounds.
Reduction: Metallic silver.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Silver(1+) hydroxymethanide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silver compounds and nanomaterials.
Biology: Investigated for its antimicrobial properties, particularly against antibiotic-resistant bacteria.
Medicine: Potential use in wound dressings, coatings for medical devices, and drug delivery systems.
Industry: Utilized in catalysis, electronics, and as a component in various industrial processes
作用機序
The mechanism of action of silver(1+) hydroxymethanide, particularly its antimicrobial effects, involves several pathways:
Interaction with Bacterial Membranes: Silver ions disrupt the bacterial cell membrane, leading to loss of membrane integrity and cell death.
Interaction with Nucleic Acids and Proteins: Silver ions bind to DNA and proteins, inhibiting replication and enzymatic activity.
Reactive Oxygen Species (ROS) Production: Silver ions induce the production of ROS, causing oxidative stress and damage to cellular components
類似化合物との比較
Silver Nitrate (AgNO3): Widely used in medical applications for its antimicrobial properties.
Silver Sulfide (Ag2S): Known for its use in electronics and as a semiconductor.
Silver Chloride (AgCl): Commonly used in photographic materials and as an antimicrobial agent.
Uniqueness: Silver(1+) hydroxymethanide stands out due to its specific coordination chemistry and potential for forming diverse supramolecular structures. Its unique properties make it suitable for specialized applications in catalysis, nanotechnology, and biomedical fields .
特性
CAS番号 |
73848-38-1 |
|---|---|
分子式 |
CH3AgO |
分子量 |
138.902 g/mol |
IUPAC名 |
silver;methanolate |
InChI |
InChI=1S/CH3O.Ag/c1-2;/h1H3;/q-1;+1 |
InChIキー |
IBKVILNRPJPYGZ-UHFFFAOYSA-N |
正規SMILES |
C[O-].[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


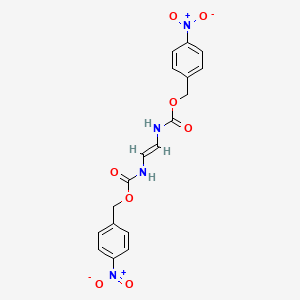

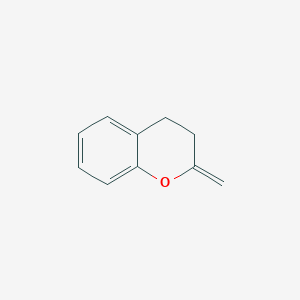
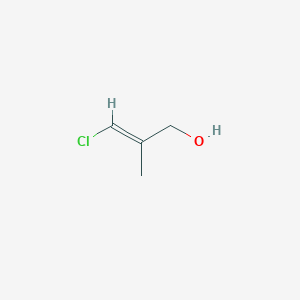
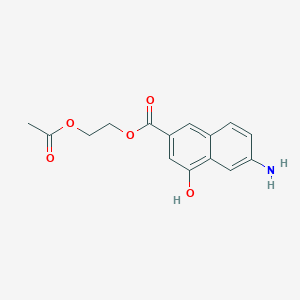
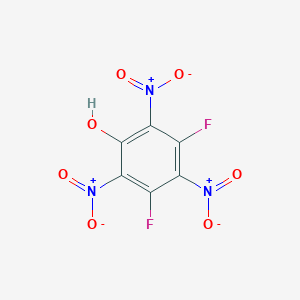
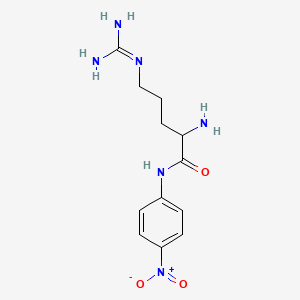
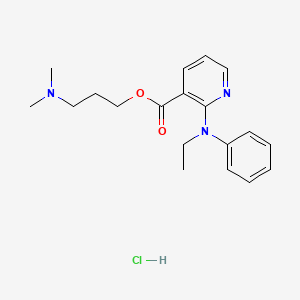
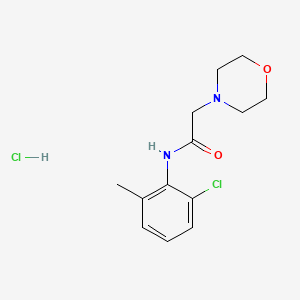
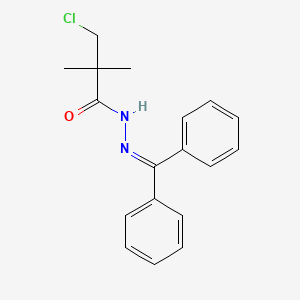
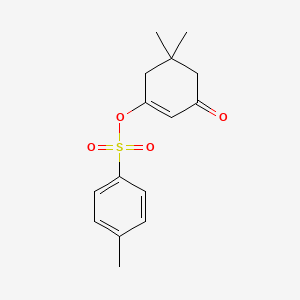
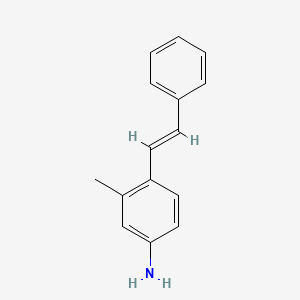
![{(2R)-2-Amino-3-[(carboxymethyl)amino]-3-oxopropyl}(methyl)mercury](/img/structure/B14443564.png)
